6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid
Description
This compound features a pyridine-3-carboxylic acid core substituted at the 6-position with a piperazine ring that is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is a widely used protecting group in peptide synthesis due to its base-labile nature, allowing selective deprotection under mild conditions . The carboxylic acid group at position 3 enhances solubility in polar solvents and facilitates conjugation reactions, making this compound a versatile intermediate in medicinal chemistry and solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
6-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-24(30)17-9-10-23(26-15-17)27-11-13-28(14-12-27)25(31)32-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,15,22H,11-14,16H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYIRXLWZVOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid, known by its CAS number 89985-50-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its implications in pharmacology.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure features a pyridine ring substituted with a piperazine group, which is further modified by a fluorenylmethoxycarbonyl moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of piperazine derivatives with pyridine carboxylic acids. Detailed synthetic pathways can be found in various chemical literature sources.
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below are key findings regarding its biological effects:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against Mycobacterium tuberculosis (MTB), it demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard drugs like isoniazid and rifampicin, suggesting enhanced potency against resistant strains of bacteria .
Cytotoxicity
In vitro tests have shown that the compound possesses cytotoxic effects on various cancer cell lines. For example, it was found to inhibit the growth of breast cancer (MCF-7) cells and colon cancer (HCT116) cells with IC50 values comparable to established chemotherapeutic agents .
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of several derivatives of this compound. The results indicated that modifications to the piperazine moiety significantly enhanced cytotoxicity against cancer cell lines, with some derivatives showing over 50% inhibition at low concentrations .
Case Study 2: Antimycobacterial Efficacy
In another study focusing on antimycobacterial activity, derivatives of this compound were synthesized and tested against both sensitive and multidrug-resistant strains of MTB. The compound showed promising results, with some derivatives achieving MIC values as low as 0.125 µg/mL .
Data Summary Table
| Activity | Cell Line/Pathogen | IC50/MIC Value | Comparison |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | ~10 µM | Comparable to Doxorubicin |
| Cytotoxicity | HCT116 (Colon Cancer) | >50% inhibition | Similar to standard agents |
| Antimycobacterial | Mycobacterium tuberculosis | 0.125 µg/mL | Superior to Isoniazid |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds bearing the piperazine and pyridine scaffolds exhibit significant anticancer activity. For instance, derivatives of 6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, showing promising results in vitro and in vivo .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
Neuropharmacological Effects
The piperazine ring in the compound is known for its neuropharmacological applications. Studies suggest that derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against breast cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
A research group investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects compared to control groups, highlighting its potential for use in developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variants
6-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)quinazolin-3-carboxylic Acid
- Structural Difference: Replaces the pyridine ring with a quinazolinone core.
- Applications: Used in kinase inhibitor development due to quinazolinone’s affinity for ATP-binding pockets .
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic Acid
- Structural Difference : Substitutes pyridine with a pyrazole ring and piperazine with piperidine.
- Impact : The pyrazole’s aromaticity and piperidine’s reduced basicity alter electronic properties and conformational flexibility, affecting interactions with hydrophobic targets .
- Applications : Explored in GPCR modulation studies .
Functional Group Variants
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structural Difference : Replaces pyridine-3-carboxylic acid with acetic acid.
- Impact : Shorter chain length reduces steric hindrance but decreases solubility in aqueous media.
- Applications : Intermediate for linker molecules in bioconjugation .
4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)butanoic Acid
Physicochemical Properties Comparison
Q & A
Q. What is the role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in this compound during peptide synthesis?
The Fmoc group acts as a temporary protecting agent for the secondary amine on the piperazine ring during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) . This allows sequential addition of amino acids while maintaining the integrity of the carboxylic acid group on the pyridine ring.
Q. How can researchers purify this compound after synthesis?
Purification typically involves flash chromatography using a gradient of dichloromethane (DCM) and methanol (0–5% MeOH) to separate the product from unreacted Fmoc-piperazine precursors or by-products. Analytical HPLC with a C18 column and UV detection at 254 nm is recommended for assessing purity (>95%) .
Q. What analytical techniques confirm the structural integrity of this compound?
- NMR spectroscopy : H and C NMR are critical for verifying the Fmoc group (characteristic aromatic protons at 7.2–7.8 ppm) and the piperazine-pyridine linkage.
- FT-IR : Confirms the presence of carbonyl (C=O) stretches at ~1700 cm and carboxylic acid (O-H) at ~2500–3300 cm.
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] for CHNO) .
Q. What are the stability considerations for storing this compound?
Store the lyophilized solid at -20°C in a desiccator to prevent hydrolysis of the Fmoc group. In solution (e.g., DMF or DMSO), use within 24 hours under inert gas (N/Ar) to avoid carbamate degradation .
Advanced Research Questions
Q. How can coupling efficiency be optimized when using this compound in peptide synthesis?
- Coupling agents : Use HOBt (hydroxybenzotriazole) or HOAt with DIC (diisopropylcarbodiimide) to activate the carboxylic acid for amide bond formation.
- Solvent choice : Anhydrous DMF ensures solubility and minimizes side reactions.
- Reaction monitoring : Track progress via Kaiser test (ninhydrin) or HPLC to detect unreacted amines .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from residual moisture in solvents or incomplete Fmoc deprotection. To address this:
Q. What strategies mitigate diketopiperazine (DKP) formation during SPPS using this compound?
DKP formation occurs via intramolecular cyclization of the piperazine ring. Mitigation methods include:
Q. How can impurities from incomplete Fmoc removal be characterized?
- HPLC-MS : Identify residual Fmoc-containing by-products (e.g., m/z +222 corresponding to the Fmoc group).
- MALDI-TOF : Detect truncated peptides lacking the target compound due to premature deprotection.
- Tandem MS/MS : Fragment ions at m/z 179 (fluorenylmethyl cation) confirm Fmoc-related impurities .
Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?
- DFT calculations : Model transition states for nucleophilic acyl substitutions (e.g., Fmoc deprotection).
- Molecular docking : Predict interactions between the pyridine-carboxylic acid moiety and biological targets (e.g., kinases).
- Retrosynthetic software (e.g., Synthia™) : Propose alternative routes to bypass patent-protected methods .
Q. How is this compound applied in drug discovery beyond peptide synthesis?
Its piperazine-pyridine scaffold serves as a:
- Kinase inhibitor core : Modify the carboxylic acid to phosphonate or sulfonamide groups for enhanced binding.
- Metal chelator : The pyridine nitrogen and carboxylate can coordinate transition metals (e.g., Cu) for catalytic applications.
- PROTAC linker : Integrate with E3 ligase ligands to degrade target proteins .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Fmoc Deprotection
| Parameter | Optimal Value | Reference |
|---|---|---|
| Deprotection reagent | 20% piperidine in DMF | |
| Time | 2 × 10-minute treatments | |
| Temperature | Room temperature |
Q. Table 2. Common Impurities and Detection Methods
| Impurity | Source | Detection Method |
|---|---|---|
| Diketopiperazine | Intramolecular cyclization | HPLC-MS |
| Truncated peptide | Incomplete coupling | MALDI-TOF |
| Fmoc-adducts | Residual protecting group | TLC (UV) |
Q. Table 3. Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMF | >50 | RT, inert atmosphere |
| DCM | ~10 | RT |
| Water | <0.1 | pH 7.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
